molecular formula C8H15N3O5 B14439090 Glycyl-L-alanyl-L-serine CAS No. 74006-07-8

Glycyl-L-alanyl-L-serine

Cat. No.: B14439090
CAS No.: 74006-07-8
M. Wt: 233.22 g/mol
InChI Key: LJPIRKICOISLKN-WHFBIAKZSA-N
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Description

Glycyl-L-alanyl-L-serine is a tripeptide composed of the amino acids glycine, L-alanine, and L-serine. It is represented by the molecular formula C8H15N3O5 and has a molecular weight of 233.22 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-L-alanyl-L-serine can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The Fmoc/tBu strategy is commonly employed, where the carboxyl groups are activated by aminium-derived coupling reagents, and PEG-modified polystyrene resins are used . The synthesis involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support, followed by deprotection and cleavage from the resin.

Industrial Production Methods

Industrial production of tripeptides like this compound often involves chemical or chemoenzymatic methods. Recent advancements include nonribosomal peptide-synthetase-based methods and L-amino acid α-ligase-based methods, which enable fermentative production of dipeptides and tripeptides . These methods offer higher efficiency and scalability compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can target the peptide bonds or side chains.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled pH, temperature, and solvent systems to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield hydroxylated peptides, while reduction can lead to the formation of reduced peptide bonds or modified side chains.

Scientific Research Applications

Glycyl-L-alanyl-L-serine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-L-serine involves its interaction with specific molecular targets and pathways. As a tripeptide, it can be hydrolyzed by peptidases to release its constituent amino acids, which then participate in various metabolic pathways. The serine residue, for example, can be converted to glycine or D-serine, which are important coagonists of NMDA receptors . These interactions play a crucial role in cellular signaling and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Glycyl-L-alanyl-L-serine include other tripeptides composed of glycine, alanine, and serine in different sequences, such as:

  • Glycyl-L-seryl-L-alanine
  • L-alanyl-glycyl-L-serine
  • L-seryl-glycyl-L-alanine

Uniqueness

The arrangement of glycine, L-alanine, and L-serine in this particular order imparts distinct structural and functional characteristics compared to other tripeptides .

Properties

CAS No.

74006-07-8

Molecular Formula

C8H15N3O5

Molecular Weight

233.22 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C8H15N3O5/c1-4(10-6(13)2-9)7(14)11-5(3-12)8(15)16/h4-5,12H,2-3,9H2,1H3,(H,10,13)(H,11,14)(H,15,16)/t4-,5-/m0/s1

InChI Key

LJPIRKICOISLKN-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)NC(=O)CN

Origin of Product

United States

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